1-Bromoanthracene
Overview
Description
1-Bromoanthracene is a brominated derivative of anthracene, a polycyclic aromatic hydrocarbon (PAH) with a wide range of applications in organic electronics and photonics due to its unique photophysical properties. The bromine atom in 1-bromoanthracene provides a reactive site for further chemical modifications, making it a versatile intermediate for the synthesis of various anthracene derivatives .
Synthesis Analysis
The synthesis of 1-bromoanthracene and its derivatives has been extensively studied. For instance, hexabromoanthracenes can be synthesized by direct bromination of 9,10-dibromoanthracene, which upon treatment with bases can yield tetrabromoanthracene derivatives . The Suzuki Cross-coupling reaction has been employed to synthesize luminescent compounds such as 9-bromo-10-naphthalen-2-yl-anthracene . Additionally, 9-bromoanthracene serves as a starting material for the synthesis of high-purity 9,9′-bianthracene . The Sonogashira cross-coupling reaction of 9-bromoanthracene with ethynyltrimethylsilane has been used to produce various anthracene-containing compounds . Furthermore, 1,8-bis(dimethylamino)-9-bromoanthracene has been synthesized and used as a tridentate ligand for the synthesis of boron and palladium compounds . Simple synthesis methods have also been reported for unsubstituted anthracenes starting from bromobenzene .
Molecular Structure Analysis
The molecular structure of 1-bromoanthracene derivatives has been characterized using various spectroscopic techniques such as NMR, IR, UV-vis, and mass spectrometry. These studies have provided insights into the crystallization, film formation, and light absorption properties of these compounds . X-ray crystallography has been used to determine the structures of palladium compounds derived from 1,8-bis(dimethylamino)-9-bromoanthracene .
Chemical Reactions Analysis
1-Bromoanthracene participates in a variety of chemical reactions. It can undergo nucleophilic aromatic substitution (SNAr) with benzenethiolate anion , and its radical cation can fragment to lose bromine and hydrogen atoms . The compound's reactivity has been harnessed to create phosphanylanthracene derivatives through reactions with chlorodiphenylphosphane . The bromine atom in 1-bromoanthracene is a key functional group that facilitates further chemical transformations.
Physical and Chemical Properties Analysis
The physical and chemical properties of 1-bromoanthracene derivatives have been studied through photophysical processes, such as UV-vis absorption and fluorescence spectra. These compounds exhibit solvent-dependent emission spectra, with the ability to emit blue and blue-violet light. The emission intensity can be quenched by electron donors, following the Stern-Volmer equation . The heat of formation and bond energies of 1-bromoanthracene have been determined using photoionization mass spectrometry and computational methods . These properties are crucial for the application of 1-bromoanthracene derivatives in organic electronics and photonics.
Scientific Research Applications
Chemical Reactions and Mechanisms
SNAr Mechanism Study : The reaction of 9-bromoanthracene with benzenethiolate in tetraglyme has been studied, providing evidence against a competing electron-transfer mechanism and supporting an SNAr mechanism. This understanding is essential for developing more efficient synthesis processes involving bromoanthracenes (Baumgarner et al., 1992).
Formation of Fluorescent Monomers : 9-(Guanidinomethyl)-10-vinylanthracene, a fluorescent monomer, has been synthesized starting from 9-bromoanthracene. This monomer shows potential in complexation with carboxylic acids and copolymerization, indicating its utility in polymer science (Zhang, Verboom, & Reinhoudt, 2001).
Physical Properties and Behavior
Thermochemical and Vapor Pressure Studies : Research on the thermochemical and vapor pressure behavior of anthracene and brominated anthracene mixtures, including 9-bromoanthracene, reveals insights into their solid-liquid equilibrium temperatures and vapor pressures, important for material science applications (Fu & Suuberg, 2013).
Sonogashira Cross-Coupling Reaction : A study on the Sonogashira reaction of 9-bromoanthracene and ethynyltrimethylsilane highlights the formation of unexpected products, offering a mechanistic rationale that is crucial for organic synthesis and material chemistry (Nikitin et al., 2019).
Safety And Hazards
properties
IUPAC Name |
1-bromoanthracene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9Br/c15-14-7-3-6-12-8-10-4-1-2-5-11(10)9-13(12)14/h1-9H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XMWJLKOCNKJERQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C3C(=CC2=C1)C=CC=C3Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90501490 | |
Record name | 1-Bromoanthracene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90501490 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Bromoanthracene | |
CAS RN |
7397-92-4 | |
Record name | 1-Bromoanthracene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90501490 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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